N-[(1-aminocyclobutyl)methyl]-3-(phenoxymethyl)furan-2-carboxamide
Description
N-[(1-aminocyclobutyl)methyl]-3-(phenoxymethyl)furan-2-carboxamide is a synthetic organic compound that features a unique combination of a cyclobutyl amine, a phenoxymethyl group, and a furan carboxamide
Properties
IUPAC Name |
N-[(1-aminocyclobutyl)methyl]-3-(phenoxymethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c18-17(8-4-9-17)12-19-16(20)15-13(7-10-21-15)11-22-14-5-2-1-3-6-14/h1-3,5-7,10H,4,8-9,11-12,18H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYCLDCXOWNUDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C2=C(C=CO2)COC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
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Cyclobutyl Amine Formation: : The synthesis begins with the preparation of 1-aminocyclobutane. This can be achieved through the reduction of cyclobutanone oxime using hydrogen gas in the presence of a palladium catalyst.
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Furan Carboxamide Formation: : The furan-2-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with phenoxymethylamine to form 3-(phenoxymethyl)furan-2-carboxamide.
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Final Coupling: : The final step involves coupling the 1-aminocyclobutylmethyl group with the 3-(phenoxymethyl)furan-2-carboxamide. This can be done using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and cost-effectiveness. This might involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalyst Optimization: Employing more robust and reusable catalysts to reduce costs.
Solvent Recovery Systems: Implementing solvent recovery and recycling systems to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
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Reduction: : Reduction of the carboxamide group can yield the corresponding amine, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxymethyl derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its unique structure, which can fit into active sites of various enzymes.
Receptor Binding Studies: Useful in studying receptor-ligand interactions in biological systems.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application:
Enzyme Inhibition: It can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Chemical Reactivity: Its functional groups allow it to participate in various chemical reactions, leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
N-[(1-aminocyclopropyl)methyl]-3-(phenoxymethyl)furan-2-carboxamide: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
N-[(1-aminocyclobutyl)methyl]-3-(phenylmethyl)furan-2-carboxamide: Similar structure but with a phenylmethyl group instead of a phenoxymethyl group.
Uniqueness
Cyclobutyl Group: The presence of the cyclobutyl group provides unique steric and electronic properties, influencing the compound’s reactivity and binding affinity.
Phenoxymethyl Group: This group enhances the compound’s ability to interact with aromatic systems, making it more versatile in various applications.
This detailed overview provides a comprehensive understanding of N-[(1-aminocyclobutyl)methyl]-3-(phenoxymethyl)furan-2-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
